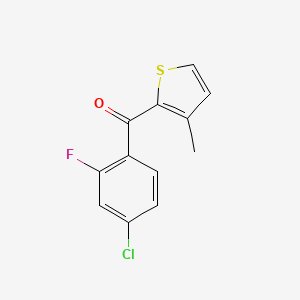
(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone
説明
(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C12H8ClFOS and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone, also known as a derivative of phenyl and thiophene moieties, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H10ClFOS
- Molecular Weight : 273.73 g/mol
This compound features a chloro and a fluoro substituent on the phenyl ring, along with a methylthio group on the thiophene ring, which may influence its biological properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-chloro-2-fluorobenzoyl chloride and 3-methylthiophenol.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere.
- Yield : The yield can vary based on reaction conditions but is generally reported to be high, around 70-90%.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of MDM2 : Compounds with similar structures have been shown to inhibit the murine double minute 2 (MDM2) protein, which is implicated in various cancers. The IC50 values for related compounds ranged from 6.4 nM to over 100 nM across different cancer cell lines, suggesting moderate to high potency against tumor growth .
| Compound | Cancer Cell Line | IC50 Value (nM) |
|---|---|---|
| Compound A | HCT116 (wild-type) | 137 ± 31 |
| Compound B | LNCaP (prostate cancer) | 18 ± 8 |
| Compound C | RS4;11 (acute leukemia) | 38 ± 5 |
CNS Activity
The compound has also been evaluated for its potential central nervous system (CNS) activity:
- mGluR4 Modulation : Research indicates that related compounds act as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in neuroprotection and modulation of neurotransmitter release. The binding affinities were assessed using competitive binding assays, revealing promising CNS drug-like properties .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity:
- In Vitro Tests : Certain analogs have demonstrated effective inhibition against various bacterial strains, although specific data on this compound's efficacy is limited.
Case Studies
- Case Study on Antitumor Efficacy : A study involving a series of compounds structurally similar to this compound showed that modifications in the thiophene moiety significantly impacted antitumor efficacy in xenograft models. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.
- CNS Activity Evaluation : In a pharmacological evaluation, compounds were tested for their ability to cross the blood-brain barrier and modulate mGluR4 activity in vivo. Results indicated that certain substitutions improved brain penetration and receptor affinity.
特性
IUPAC Name |
(4-chloro-2-fluorophenyl)-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPPKFLQREUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















